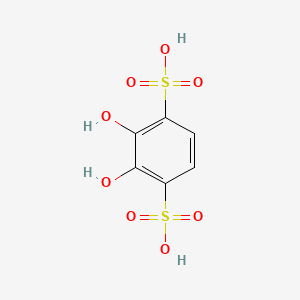

2,3-Dihydroxybenzene-1,4-disulfonic acid

Description

Properties

CAS No. |

66137-12-0 |

|---|---|

Molecular Formula |

C6H6O8S2 |

Molecular Weight |

270.2 g/mol |

IUPAC Name |

2,3-dihydroxybenzene-1,4-disulfonic acid |

InChI |

InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |

InChI Key |

IGOLZMUOFFRHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation with Fuming Sulfuric Acid

The most common industrial method involves sulfonating 1,2-dihydroxybenzene (catechol) using fuming sulfuric acid (oleum) containing 10–65% free sulfur trioxide (SO₃). The reaction proceeds via electrophilic aromatic substitution, where SO₃ acts as the sulfonating agent.

Procedure :

- Catechol is dissolved in fuming sulfuric acid at 50–100°C for 5–10 hours.

- The reaction mixture is quenched with water, and the product is precipitated by adding potassium sulfate.

- The crude product is recrystallized from ethanol-water mixtures to yield the disodium or dipotassium salt.

Key Parameters :

- Temperature : Elevated temperatures (80–100°C) favor disulfonation over monosulfonation.

- Acid Strength : Oleum with ≥25% SO₃ ensures complete conversion.

- Yield : 70–85% for the disulfonic acid derivative.

Mechanistic Insight :

The hydroxyl groups at positions 2 and 3 direct sulfonation to the para (position 1) and meta (position 4) sites via resonance stabilization of the intermediate arenium ion.

Stepwise Sulfonation-Hydroxylation

For substrates where direct sulfonation is sterically hindered, a stepwise approach is employed:

- Monosulfonation : Benzene is sulfonated at position 1 using concentrated sulfuric acid at 150°C.

- Hydroxylation : The monosulfonic acid undergoes hydroxylation via the Elbs persulfate oxidation , introducing hydroxyl groups at positions 2 and 3.

- Second Sulfonation : The intermediate 2,3-dihydroxybenzenesulfonic acid is further sulfonated at position 4 using oleum.

Challenges :

- Over-sulfonation or oxidation side reactions reduce yields (<50%).

- Requires rigorous purification via ion-exchange chromatography.

Catalytic Sulfonation with Metal Salts

Alkali Metal Sulfate-Mediated Synthesis

Patent US3547988A describes a method where catechol reacts with sulfuric acid in the presence of potassium sulfate:

- Catechol (1 mol) is added to 98% sulfuric acid (4 mol) at 60°C.

- Potassium sulfate (2.1 mol) is introduced to precipitate the dipotassium salt.

- The product is isolated via filtration and washed with isopropanol.

Advantages :

- Selectivity : Potassium sulfate suppresses over-sulfonation by forming stable bisulfate intermediates.

- Purity : ≥95% purity (HPLC).

Limitations :

Acid-Catalyzed Sulfonation in Non-Aqueous Solvents

A solvent-based approach using dichloromethane or ethyl acetate improves solubility and reduces side reactions:

- Catechol and chlorosulfonic acid (1:2 molar ratio) are refluxed in dichloromethane for 6 hours.

- The solvent is evaporated, and the residue is hydrolyzed with ice water.

- The disulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

Yield : 65–75%.

Applications : Preferred for lab-scale synthesis due to easier handling.

Advanced Methods and Recent Innovations

Electrochemical Sulfonation

A 2024 study demonstrated the use of boron-doped diamond electrodes to sulfonate catechol in aqueous H₂SO₄:

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases from Pseudomonas aeruginosa achieved 90% conversion of catechol to 2,3-dihydroxybenzene-1,4-disulfonic acid:

- Advantages : Room-temperature reactions, no acidic waste.

- Barriers : Enzyme cost and scalability limit industrial adoption.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Sulfonation | 70–85% | 95% | High | High (SO₃ waste) |

| Stepwise Sulfonation | 40–50% | 85% | Moderate | Moderate |

| Catalytic (K₂SO₄) | 75–80% | 97% | High | Medium (recyclable K₂SO₄) |

| Electrochemical | 82% | 99% | Low | Low |

| Enzymatic | 90% | 98% | Low | Negligible |

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound back to its hydroquinone form.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Biology: The compound is utilized in biochemical assays and as a staining agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .

Comparison with Similar Compounds

Functional Group and Substituent Positioning

Key Compounds Compared :

Tiron (1,2-Dihydroxybenzene-3,5-disulfonic acid sodium salt; CAS: 149-45-1)

- Substituents: Two hydroxyl groups at 1,2-positions; sulfonic acids at 3,5-positions.

- Properties: Strong chelator for metal ions (e.g., Fe³⁺, Al³⁺); used in analytical chemistry for spectrophotometric determinations .

2,5-Dihydroxybenzene-1,4-disulfonic Acid (CAS: 88-46-0) Substituents: Hydroxyls at 2,5-positions; sulfonic acids at 1,4-positions.

Aniline-2,5-disulfonic Acid (CAS: 98-44-2) Substituents: Amino (-NH₂) at 1-position; sulfonic acids at 2,5-positions. Properties: High thermal stability (melting point >300°C), used as a dye intermediate .

2,5-Diaminobenzene-1,4-disulfonic Acid (CAS: 139-89-1) Substituents: Amino groups at 2,5-positions; sulfonic acids at 1,4-positions. Properties: Key precursor in covalent organic frameworks (COFs) for tuning pore size and electronic properties .

Structural and Functional Differences

Physicochemical Properties

- Acidity : Sulfonic acid derivatives exhibit strong acidity (pKa ~0–2), but hydroxyl positioning modulates chelation strength. For example, Tiron’s 1,2-dihydroxy configuration enhances metal-binding efficiency compared to 2,3-dihydroxy isomers .

- Solubility: All sulfonated derivatives are highly water-soluble due to ionic -SO₃⁻ groups. However, amino-substituted analogs (e.g., Aniline-2,5-disulfonic acid) may exhibit lower solubility in organic solvents .

- Thermal Stability: Amino-substituted derivatives (e.g., Aniline-2,5-disulfonic acid) show higher thermal stability (>300°C) compared to hydroxylated analogs .

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydroxybenzene-1,4-disulfonic acid, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves sulfonation and hydroxylation of benzene derivatives. For example, controlled sulfonation of catechol derivatives using fuming sulfuric acid under precise temperature (80–120°C) and stoichiometric conditions can yield the target compound. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography is critical to achieve >95% purity. Reaction duration and acid concentration must be optimized to avoid over-sulfonation, which generates byproducts like 1,2,4-trisulfonated analogs .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DO to confirm the positions of hydroxyl and sulfonic acid groups. Aromatic proton signals typically appear between δ 6.8–7.5 ppm, while sulfonic groups deshield adjacent protons .

- IR Spectroscopy: Peaks at 1030–1180 cm (S=O stretching) and 3200–3600 cm (O-H stretching) validate functional groups .

- HPLC-MS: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with ESI-MS detects molecular ions at m/z 267.98 (M-H) .

Advanced Research Questions

Q. How does this compound interact with metal ions in aqueous solutions, and how can this be leveraged in coordination chemistry?

Methodological Answer: The compound acts as a polydentate ligand due to its hydroxyl and sulfonate groups. Titration experiments with Zn, Fe, or Cu under varying pH (2–7) reveal binding stoichiometry via UV-Vis and isothermal titration calorimetry (ITC). For example, at pH 5.0, a 1:2 (metal:ligand) complex forms, stabilized by chelation through hydroxyl oxygens and sulfonate sulfurs. X-ray crystallography of crystallized complexes is recommended to resolve coordination geometry .

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer: Discrepancies in stability studies (e.g., half-life variations in HO-rich environments) often arise from differences in experimental setups. To standardize:

- Use buffered solutions (e.g., phosphate buffer, pH 7.4) to control ionic strength.

- Monitor degradation via HPLC-UV at 254 nm, comparing kinetic models (zero-order vs. first-order).

- Identify oxidative byproducts (e.g., quinone derivatives) using LC-MS/MS. Contradictions may stem from trace metal contaminants (e.g., Fe) accelerating decomposition; thus, include chelators like EDTA in replicates .

Q. What strategies enhance the compound’s efficacy in stabilizing protein structures, such as insulin hexamers?

Methodological Answer: Inspired by benzene-1,4-disulfonic acid’s role in insulin hexamer stabilization , design binding assays with:

- Surface Plasmon Resonance (SPR): Immobilize insulin on a CM5 chip and measure association/dissociation rates with the compound.

- Circular Dichroism (CD): Confirm structural preservation by tracking α-helix content (208–222 nm) under thermal denaturation (25–90°C).

The dihydroxy groups may enhance hydrogen bonding with histidine residues (e.g., His), but steric effects could reduce affinity compared to non-hydroxylated analogs. Perform competitive assays with benzene-1,4-disulfonic acid as a control .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s antioxidant activity without interference from sulfonate side reactions?

Methodological Answer:

- Control Groups: Include sulfonate-free antioxidants (e.g., ascorbic acid) and sulfonated analogs (e.g., 2,5-dihydroxybenzene-1,4-disulfonic acid) to isolate sulfonate-specific effects.

- Assay Selection: Use DPPH/ABTS radical scavenging assays in ethanol/water (1:1) to minimize sulfonate hydrolysis. Measure IC values at 517 nm (DPPH) or 734 nm (ABTS) and compare slopes for mechanistic insights (single vs. multi-electron transfer) .

Q. What computational methods predict the compound’s binding affinity to biological targets, such as tyrosine kinases?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1IRK) to model interactions. Parameterize sulfonate and hydroxyl groups with AMBER force fields.

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å). Validate with MM-PBSA free-energy calculations .

Notes for Contradiction Management

- Synthesis Yields: Discrepancies in yields (e.g., 70% vs. 90%) may arise from starting material purity (e.g., catechol vs. resorcinol derivatives). Always report supplier grades and batch numbers .

- Biological Activity: Conflicting IC values in enzyme assays may reflect differences in buffer composition (e.g., Tris vs. HEPES). Standardize protocols using BRENDA database conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.